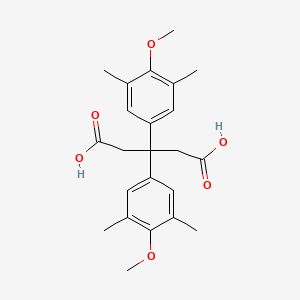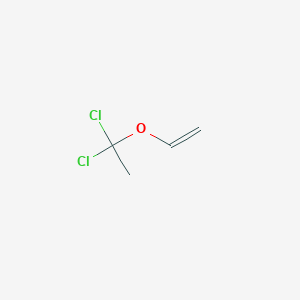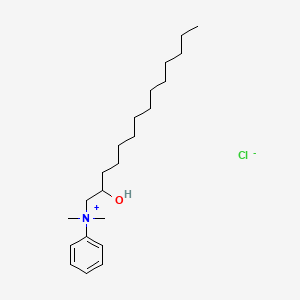
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride is a quaternary ammonium compound with a molecular formula of C23H42ClNO. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride typically involves the quaternization of N,N-dimethylaniline with 2-chlorotetradecanol. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various quaternary ammonium salts.
Scientific Research Applications
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
Mechanism of Action
The mechanism of action of N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes and causes cell death .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride (BAC): Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride (DTAC): Commonly used in personal care products and as a surfactant.
Uniqueness
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride is unique due to its specific hydroxyl group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring high solubility and reactivity .
Properties
CAS No. |
141681-95-0 |
|---|---|
Molecular Formula |
C22H40ClNO |
Molecular Weight |
370.0 g/mol |
IUPAC Name |
2-hydroxytetradecyl-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C22H40NO.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(24)20-23(2,3)21-17-14-13-15-18-21;/h13-15,17-18,22,24H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GLCXPXJJWVMDHS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)C1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



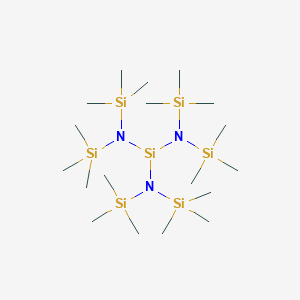

![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)


![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
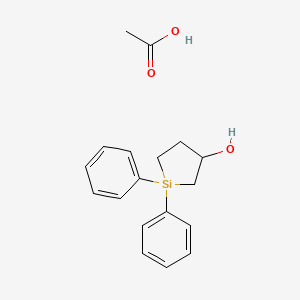
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
